molecular formula C14H24N4O4S B2483091 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine CAS No. 1021073-77-7

4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine

Cat. No.: B2483091
CAS No.: 1021073-77-7
M. Wt: 344.43
InChI Key: NDQUJFHWMYDKTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a useful research compound. Its molecular formula is C14H24N4O4S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Potential for Age-Related Diseases

Compounds analogous to 4-(4-(Butylsulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, possessing free radical scavenger groups, have shown promise as multifunctional antioxidants for the treatment of age-related diseases such as cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit in vitro protective effects against cell viability decrease and glutathione levels induced by oxidative stress, making them suitable candidates for preventive treatments (Jin et al., 2010).

Antiproliferative Activity Against Cancer

New derivatives similar to this compound have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some compounds within this series demonstrated significant activity, highlighting potential applications in cancer treatment research (Mallesha et al., 2012).

Steroid Sulfatase Inhibition for Oncology

Piperazinyl-ureido sulfamates, a class related to the structural theme of this compound, have been designed as inhibitors against steroid sulfatase (STS), an emerging drug target in oncology. These compounds exhibit potent inhibitory activity in vitro, offering a new avenue for cancer therapy development (Moi et al., 2019).

Hyperbranched Polymer Synthesis

In the field of material science, analogues of this compound have been utilized in the synthesis of hyperbranched polymers. These polymers, prepared through the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, exhibit solubility in water and various organic solvents, showcasing their potential in diverse applications from coatings to drug delivery systems (Yan & Gao, 2000).

Computational and Biological Studies

Computational quantum chemical studies, along with pharmacokinetic and biological evaluations, have been conducted on compounds structurally related to this compound. These studies aim to understand their molecular properties, biological interactions, and potential therapeutic applications, illustrating the compound's versatility in drug development research (Gaurav & Krishna, 2021).

Properties

IUPAC Name

4-(4-butylsulfonylpiperazin-1-yl)-2,6-dimethoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4S/c1-4-5-10-23(19,20)18-8-6-17(7-9-18)12-11-13(21-2)16-14(15-12)22-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQUJFHWMYDKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.